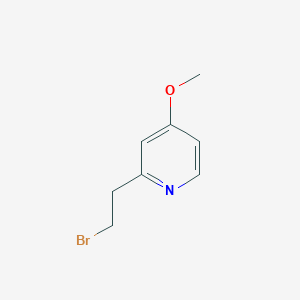
2-(2-Bromoethyl)-4-methoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromoethyl)-4-methoxypyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a bromoethyl group and a methoxy group attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)-4-methoxypyridine typically involves the bromination of 4-methoxypyridine followed by the introduction of the bromoethyl group. One common method involves the reaction of 4-methoxypyridine with bromoethanol in the presence of a strong acid catalyst, such as hydrobromic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromoethyl)-4-methoxypyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of azido, thiocyanato, or amino derivatives.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of piperidine derivatives.
Applications De Recherche Scientifique
2-(2-Bromoethyl)-4-methoxypyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a building block in the design of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
Mécanisme D'action
The mechanism of action of 2-(2-Bromoethyl)-4-methoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects. The methoxy group may also contribute to the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Bromoethyl)pyridine: Lacks the methoxy group, which may result in different reactivity and biological activity.
4-Methoxypyridine: Lacks the bromoethyl group, which limits its use in substitution reactions.
2-(2-Bromoethyl)-1,3-dioxolane: Contains a dioxolane ring instead of a pyridine ring, leading to different chemical properties and applications
Uniqueness
2-(2-Bromoethyl)-4-methoxypyridine is unique due to the presence of both the bromoethyl and methoxy groups, which provide a combination of reactivity and functionality not found in similar compounds. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C8H10BrNO |
|---|---|
Poids moléculaire |
216.07 g/mol |
Nom IUPAC |
2-(2-bromoethyl)-4-methoxypyridine |
InChI |
InChI=1S/C8H10BrNO/c1-11-8-3-5-10-7(6-8)2-4-9/h3,5-6H,2,4H2,1H3 |
Clé InChI |
GJQUFZIKOGMTBI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=NC=C1)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


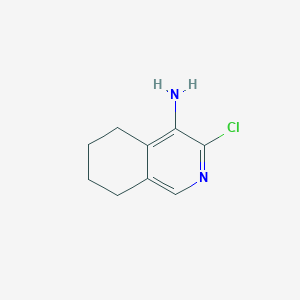
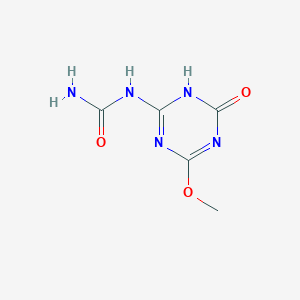
![5-tert-Butyl3a-ethylhexahydropyrrolo[3,4-b]pyrrole-3a,5(1H)-dicarboxylate](/img/structure/B13141875.png)
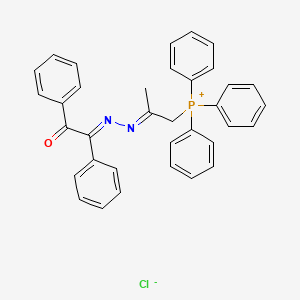
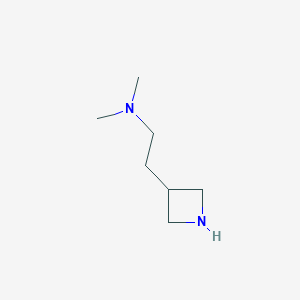
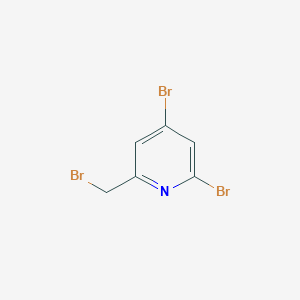
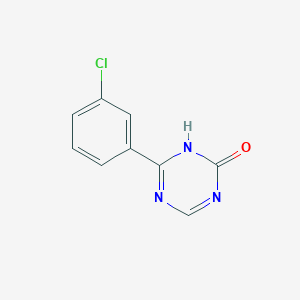
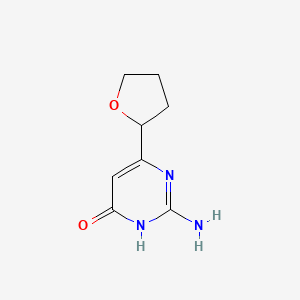
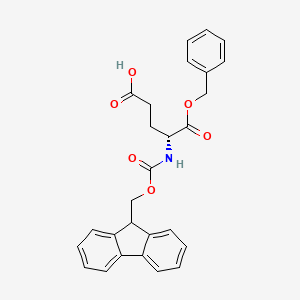
![2-[Hydroxy(phenyl)carbamoyl]benzene-1-sulfonic acid](/img/structure/B13141924.png)
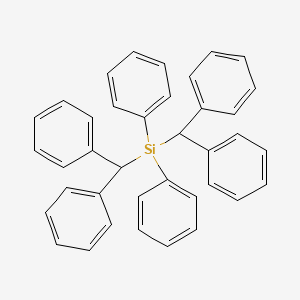


![(2S)-2-amino-3-[3-[2-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoic acid](/img/structure/B13141937.png)
